Cas no 79622-11-0 (2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate)

2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate is a versatile organic compound characterized by its unique structure and functional groups. This product offers high purity and stability, making it suitable for a wide range of chemical reactions. Its hydroxyl and sulfonate groups provide excellent reactivity, facilitating synthetic transformations. The compound's distinct molecular structure also contributes to its specific physical and chemical properties, making it a valuable tool in various research and industrial applications.
2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate structure
79622-11-0 structure
Product name:2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate
CAS No:79622-11-0
MF:C22H38O10S
MW:494.596127033234
MDL:MFCD21363273
CID:1797572
PubChem ID:23574271

2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate
    • mPEG7-OTs
    • 2,5,8,11,14,17,20-HEPTAOXADOCOSAN-22-YL 4-METHYLBENZENESULFONATE
    • m-PEG7-tosylate
    • C70282
    • 79622-11-0
    • AKOS040742050
    • MFCD21363273
    • 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
    • m-PEG8-OTs
    • Alpha-methoxy-omega-(4-methylbenzenesulfonate)hepta(ethyleneglycol)
    • Alpha-methoxy-omega-(4-methylbenzenesulfonate) hepta(ethylene glycol)
    • HY-140359
    • BP-22358
    • mPEG8-Tosylate
    • CS-0115420
    • mPEG8-Tos
    • SCHEMBL13169282
    • m-PEG8-Tos
    • MDL: MFCD21363273
    • Inchi: InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3
    • InChI Key: ZTSLDMCZJSLHRN-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC

Computed Properties

  • Exact Mass: 494.21856858g/mol
  • Monoisotopic Mass: 494.21856858g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 23
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 116Ų

2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22358-1g
m-PEG8-Tos
79622-11-0 98%
1g
5985.0CNY 2021-07-13
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHM-42-250mg
m-PEG8-Tos
79622-11-0 >98.00%
250mg
¥1850.0 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22358-5g
m-PEG8-Tos
79622-11-0 98%
5g
13965CNY 2021-05-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1186060-1g
m-PEG7-Tos
79622-11-0 98%
1g
¥6609.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22358-1g
m-PEG8-Tos
79622-11-0 98%
1g
5985CNY 2021-05-07
1PlusChem
1P00IDIY-250mg
2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate
79622-11-0 98%
250mg
$220.00 2024-04-21
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHM-42-500mg
m-PEG8-Tos
79622-11-0 >98.00%
500mg
¥2650.0 2023-09-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22358-5g
m-PEG8-Tos
79622-11-0 98%
5g
13965.0CNY 2021-07-13
Chemenu
CM340320-1g
m-PEG7-Tos
79622-11-0 95%+
1g
$678 2024-07-23
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHM-42-1g
m-PEG8-Tos
79622-11-0 >98.00%
1g
¥3800.0 2023-09-19

Additional information on 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate

Introduction to 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate (CAS No. 79622-11-0) and Its Emerging Applications in Chemical Biology

The compound 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate, identified by its CAS number 79622-11-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This xadecasaccharide derivative exhibits a unique structural framework composed of a long-chain polyether backbone with multiple hydroxyl groups, further modified by a 4-methylbenzenesulfonate moiety. Such structural complexity not only imparts distinctive physicochemical properties but also opens avenues for diverse biological interactions and therapeutic applications.

Recent advancements in the field of glycoscience and polymer chemistry have highlighted the importance of polyether compounds in modulating biological pathways. The 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol core structure resembles natural saccharides found in microbial polysaccharides and glycoproteins, suggesting potential roles in carbohydrate recognition processes. The introduction of sulfonate groups through the 4-methylbenzenesulfonate modification enhances solubility and introduces negative charges at physiological pH levels, making it an attractive candidate for drug delivery systems and biomimetic interfaces.

One of the most compelling aspects of this compound is its ability to interact with biological macromolecules. Studies have demonstrated that polyether derivatives can serve as scaffolds for designing novel ligands targeting enzyme active sites or receptor binding pockets. The flexible backbone of 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol allows for conformational adaptability while the hydroxyl-rich surface facilitates hydrogen bonding interactions. This dual capability has been exploited in the development of enzyme inhibitors and receptor modulators.

In particular, the sulfonate functionality in the 4-methylbenzenesulfonate group has been shown to improve pharmacokinetic profiles when incorporated into drug molecules. Sulfonamides are well-known for their metabolic stability and bioavailability-enhancing properties. By linking this moiety to a saccharide-like polyether core (2,5,8,11,14,17,20-Heptaoxadocosan-22-ol), researchers have created hybrid molecules that mimic natural glycosaminoglycans (GAGs) while possessing enhanced binding affinities or selectivity.

Emerging research indicates promising applications of this compound in regenerative medicine and tissue engineering. The ability to mimic GAGs makes it a potential candidate for extracellular matrix (ECM) mimics or cell culture scaffolds. Furthermore, its polyether structure could facilitate interactions with cell surface receptors involved in growth factor signaling pathways. Preliminary studies have shown that derivatives of this compound can influence cell adhesion and migration patterns when used as coating agents on biomedical implants.

The synthetic chemistry behind obtaining high-purity 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol is equally intriguing. The synthesis typically involves multi-step polycondensation reactions between glycol derivatives followed by functionalization at specific positions using sulfonation chemistry. Recent innovations in green chemistry have enabled more sustainable approaches to producing these complex molecules without compromising yield or purity standards.

From a commercial perspective,4-methylbenzenesulfonate modifications enhance solubility profiles which are critical for formulation development across oral solids to parenteral solutions. This versatility positions 79622-11-0 as an adaptable building block for various therapeutic modalities including small molecule drugs or macromolecule conjugates such as monoclonal antibodies.

The regulatory landscape surrounding such specialized compounds remains evolving yet favorable towards innovative biomaterials applications particularly those supporting personalized medicine initiatives where molecular precision matters most.

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Amadis Chemical Company Limited
(CAS:79622-11-0)2,5,8,11,14,17,20-Heptaoxadocosan-22-ol, 4-methylbenzenesulfonate
A945558
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):171.0/291.0/752.0